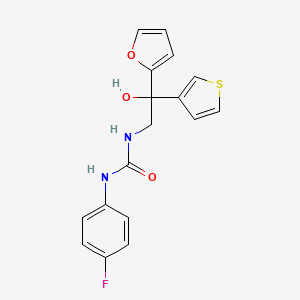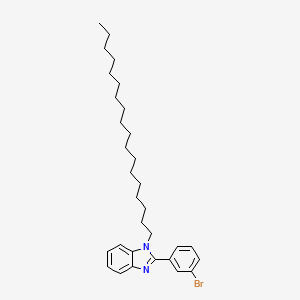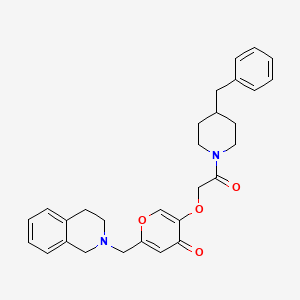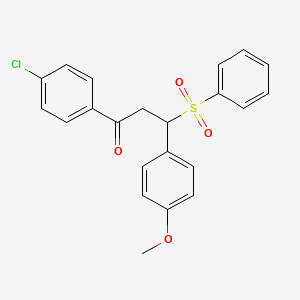![molecular formula C23H23ClN4O3 B2545029 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 1456904-84-9](/img/new.no-structure.jpg)
1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone is an intricate molecule featuring diverse functional groups, making it an intriguing subject for scientific research. This compound features a benzo[d][1,3]dioxole moiety linked to a pyrazole ring, with additional diazepan and chlorophenyl components, each contributing to its unique chemical and biological properties.
Applications De Recherche Scientifique
The compound's diverse functional groups make it suitable for a wide range of scientific research applications:
Chemistry: : Used as a building block in organic synthesis for the development of new materials or pharmaceuticals.
Biology: : Investigated for its potential as a bioactive molecule, possibly exhibiting anti-inflammatory, anticancer, or antimicrobial properties.
Industry: : Utilized in the production of advanced materials, such as polymers or catalysts, due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone typically involves multi-step reactions starting from commercially available precursors. The process often begins with the construction of the benzo[d][1,3]dioxole core, followed by the formation of the pyrazole ring through cyclization reactions. The diazepan ring is typically introduced via nucleophilic substitution or reductive amination, and the final coupling with the chlorophenyl ethanone fragment is achieved using cross-coupling reactions such as Suzuki or Stille coupling. Careful optimization of reaction conditions such as temperature, solvents, and catalysts is essential for achieving high yields and purity.
Industrial Production Methods
On an industrial scale, the synthesis might be streamlined by using flow chemistry techniques to enhance reaction efficiency and scalability. Continuous flow reactors allow for precise control over reaction parameters and can handle high-throughput synthesis, reducing production costs and improving safety.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone is likely to undergo various chemical reactions due to its multiple functional groups. Key reactions include:
Oxidation: : The benzo[d][1,3]dioxole and pyrazole rings can be subjected to oxidation, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : The ketone group in the chlorophenyl ethanone fragment can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The aromatic rings may undergo electrophilic substitution reactions, especially under the influence of catalysts like Lewis acids.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding quinones, while reduction could produce alcohol derivatives.
Mécanisme D'action
The specific mechanism of action of this compound would depend on its application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole and pyrazole rings might engage in π-π stacking interactions or hydrogen bonding with target proteins, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:
1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)ethanone: : Lacks the chlorophenyl group, resulting in different reactivity and biological activity.
1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1-yl)-2-(4-chlorophenyl)ethanone: : Missing the diazepan ring, leading to variations in its interaction with biological targets.
The intricate structure of this compound makes it a valuable compound for various scientific explorations, highlighting its potential in multiple fields.
Propriétés
Numéro CAS |
1456904-84-9 |
|---|---|
Formule moléculaire |
C23H23ClN4O3 |
Poids moléculaire |
438.91 |
Nom IUPAC |
1-[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C23H23ClN4O3/c24-18-5-2-16(3-6-18)12-23(29)28-9-1-8-27(10-11-28)22-14-19(25-26-22)17-4-7-20-21(13-17)31-15-30-20/h2-7,13-14H,1,8-12,15H2,(H,25,26) |
Clé InChI |
ODKOFDBSNTZVQF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)Cl)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2544947.png)
![4-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2544948.png)


![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544959.png)


![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide](/img/structure/B2544962.png)
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methoxybenzamide](/img/structure/B2544964.png)
![N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2544965.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)



